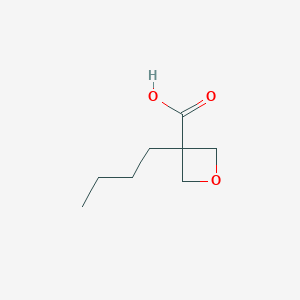

3-Butyloxetane-3-carboxylic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

67646-80-4 |

|---|---|

Molekularformel |

C8H14O3 |

Molekulargewicht |

158.19 g/mol |

IUPAC-Name |

3-butyloxetane-3-carboxylic acid |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-8(7(9)10)5-11-6-8/h2-6H2,1H3,(H,9,10) |

InChI-Schlüssel |

XGHBJJFGKXCXDU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1(COC1)C(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Butyloxetane 3 Carboxylic Acid and Its Derivatives

Strategies for Oxetane (B1205548) Ring Construction Relevant to C3-Substituted Derivatives

The synthesis of the strained four-membered oxetane ring presents a considerable challenge, as the kinetics of cyclization are generally slower compared to the formation of three, five, or six-membered rings. acs.org Consequently, specialized strategies are required to achieve efficient ring closure.

Intramolecular Cyclization Approaches

Intramolecular cyclization, typically via Williamson ether synthesis from a 1,3-diol derivative, is a fundamental approach to oxetane construction. This method involves the formation of a C-O bond and requires a precursor bearing a hydroxyl group and a suitable leaving group in a 1,3-relationship. nih.gov The efficiency of this SN2 reaction is highly dependent on the nature of the leaving group and reaction conditions to overcome the kinetic barrier of forming the strained ring. acs.org

More recent advancements have explored photoredox catalysis to generate the necessary precursors in situ from simple alcohols. In one such method, a radical is generated at the α-position of an alcohol via a hydrogen atom transfer (HAT) process. This radical then adds to a vinyl sulfonium (B1226848) salt, creating an intermediate that cyclizes upon treatment with a base to furnish the oxetane ring. nih.govacs.org This strategy expands the range of accessible oxetane structures directly from a ubiquitous alcohol functional group. nih.gov Spirocyclic oxetanes, including those with high ring strain, have been successfully synthesized using this methodology. nih.gov

Table 1: Intramolecular Cyclization Strategies for Oxetane Synthesis

| Precursor Type | Reagents/Conditions | Key Transformation | Reference |

|---|---|---|---|

| 1,3-halohydrin | Base (e.g., NaH) | Williamson Ether Synthesis (Intramolecular SN2) | acs.org |

| Primary/Secondary Alcohol | Photocatalyst, Vinyl Sulfonium Salt, Base (e.g., KOtBu) | Radical C-H functionalization followed by cyclization | nih.gov |

| Hydroxyvinylstannane | Cu(II) catalyst | Intramolecular cross-coupling | beilstein-journals.org |

Ring Expansion Methodologies from Precursors (e.g., Epoxides)

Ring expansion of three-membered rings, such as epoxides, offers a thermodynamically favorable route to the less-strained four-membered oxetane system. beilstein-journals.org The Corey-Chaykovsky reaction is a prominent example, utilizing sulfur-stabilized carbanions like dimethyloxosulfonium methylide to expand epoxides into oxetanes. digitellinc.combeilstein-journals.org This method can be applied in a one-pot sequence starting from a ketone, which is first epoxidized and then undergoes ring expansion with an excess of the sulfur ylide. beilstein-journals.org

This strategy has been successfully employed to synthesize enantioenriched 2,2-disubstituted oxetanes from chiral epoxides, often with excellent conservation of enantiomeric excess. acs.org Shibasaki and coworkers developed a one-pot enantioselective synthesis involving an asymmetric Corey–Chaykovsky epoxidation of a ketone, followed by the ring expansion of the resulting chiral epoxide to the corresponding chiral oxetane. acs.org

Table 2: Ring Expansion of Chiral Epoxides to Oxetanes

| Epoxide Substituent (R) | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| C6H5 | NaH, DMSO, 70 °C | 85 | >98 | acs.org |

| n-hexyl | tBuOK, tBuOH, 80 °C | 91 | >98 | acs.org |

| H (R1=CH2OCH2Ph) | tBuOK, tBuOH, 80 °C | 80 | >98 | acs.org |

Photochemical Cycloaddition Reactions (e.g., Paternò-Büchi)

The Paternò-Büchi reaction is a powerful and direct method for constructing the oxetane ring in a single step via a [2+2] photocycloaddition of a carbonyl compound and an alkene. rsc.orgmagtech.com.cn The reaction, first reported in 1909, typically proceeds through the photo-excited triplet state of the carbonyl compound, which adds to the alkene to form a 1,4-biradical intermediate that subsequently cyclizes to the oxetane. bohrium.comnih.gov

The substrate scope, regioselectivity, and stereoselectivity of the Paternò-Büchi reaction are influenced by factors such as the choice of solvent, substituents, and reaction temperature. slideshare.net While traditionally limited to aromatic ketones and electron-rich alkenes, recent advancements have expanded its utility. rsc.org For instance, a telescoped three-step sequence involving a Paternò-Büchi reaction between cyclic ketones and maleic acid derivatives has been developed to access functionalized spirocyclic oxetanes. rsc.org This approach is particularly attractive as it builds the core ring structure in a single, atom-economical step.

Table 3: Examples of the Paternò-Büchi Reaction

| Carbonyl Compound | Alkene | Key Features | Reference |

|---|---|---|---|

| Benzaldehyde | 2-Methyl-2-butene | Original Paternò-Büchi reaction example | rsc.org |

| Benzophenone | Ethyl vinyl ether | High regioselectivity observed | nih.gov |

| Cyclohexanone | Maleic anhydride (B1165640) | Forms spirocyclic oxetane; competing dimerization of alkene | rsc.org |

| Methyl phenylglyoxylate | 2-Morpholinopropenenitrile | Successful reaction where other carbonyls failed | nih.gov |

Installation and Derivatization of the Butyl Moiety at the C3-Position

Once the oxetane core is established, or concurrently with its formation, the butyl and carboxylic acid groups must be installed at the C3 position. This can be achieved through carbon-carbon bond-forming reactions on a suitable precursor or by building the ring around a pre-functionalized fragment.

Carbon-Carbon Bond Forming Reactions (e.g., Grignard Additions)

A direct method for installing a butyl group at the C3 position involves the reaction of a butyl Grignard reagent (e.g., butylmagnesium bromide) with an oxetan-3-one precursor. rsc.orgorganic-chemistry.org This nucleophilic addition to the ketone functionality forms a tertiary alcohol, yielding 3-butyl-3-hydroxyoxetane, a key derivative of the target molecule. rsc.orgrsc.org This tertiary alcohol can then, in principle, be oxidized to the corresponding carboxylic acid, although this subsequent step can be challenging. It is important to note that under normal Grignard reaction conditions, the initially formed oxetan-3-ol (B104164) can be prone to rearrangement. rsc.org

The Grignard reaction is a classic and versatile C-C bond-forming reaction where an organomagnesium halide adds to a carbonyl group. organic-chemistry.org The reaction with a ketone, such as oxetan-3-one, proceeds via nucleophilic addition to the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. masterorganicchemistry.com

Precursor Chemistry for 3-Butyloxetane Scaffolds

The synthesis of 3-butyloxetane-3-carboxylic acid relies heavily on the availability of appropriately functionalized precursors. A key starting material is 3-oxocyclobutanecarboxylic acid, which contains the desired four-membered ring and the carboxylic acid moiety. google.compatsnap.comgoogle.com This compound can be synthesized through various multi-step sequences. One method involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane, followed by hydrolysis and decarboxylation to yield the final product. google.compatsnap.com

Another approach involves the functionalization of a pre-formed oxetane ring. For example, 3-iodooxetane (B1340047) can serve as a versatile precursor. acs.org This compound can be subjected to metal-halogen exchange to generate a highly reactive 3-oxetanyllithium species. This nucleophile can then react with various electrophiles to install functionality at the C3 position, providing a pathway to diverse 3-substituted oxetanes. acs.org To synthesize the target molecule via this route, one could envision a reaction with a butyl-containing electrophile or a carboxylate equivalent.

Direct Carboxylic Acid Functionalization at the C3-Position of Oxetanes

Directly introducing a carboxylic acid group at the C3-position of a pre-formed oxetane ring represents an efficient and convergent approach to this compound and its analogs.

A primary route to 3-substituted oxetane-3-carboxylic acids involves the oxidation of 3-hydroxymethyl-3-alkyloxetanes. It has been demonstrated that these precursors can be directly oxidized in a single step to the corresponding carboxylic acids. google.com This transformation is typically carried out in an aqueous alkaline medium using oxygen or oxygen-containing gases in the presence of a palladium and/or platinum catalyst. google.com The reaction can be performed at temperatures ranging from 0°C to the boiling point of the reaction mixture. google.com

Similarly, ketones can serve as precursors for carboxylic acids through oxidative cleavage. organic-chemistry.org Various reagents and conditions can effect this transformation. For instance, a combination of Oxone and trifluoroacetic acid provides a metal-free method for the oxidation of ketones to carboxylic acids in high yields. organic-chemistry.org Another approach involves aerobic photooxidation using carbon tetrabromide as a catalyst. organic-chemistry.org

A noteworthy method for the synthesis of aryl carboxylic acids from aryl ketones involves a metal-free, one-pot, two-step process using iodine as a catalyst with DMSO and TBHP as oxidants. organic-chemistry.org This method has proven effective for a variety of aryl alkyl ketones, yielding the corresponding aryl carboxylic acids in very good yields. organic-chemistry.org

Table 1: Examples of Oxidative Transformations for Carboxylic Acid Synthesis

| Precursor Type | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| 3-Hydroxymethyl-3-alkyloxetane | O₂, Pd and/or Pt catalyst, aqueous alkaline medium, 0°C to boiling | 3-Alkyloxetane-3-carboxylic acid | Direct, one-step synthesis. google.com |

| Ketone | Oxone, trifluoroacetic acid | Carboxylic acid | Metal-free, mild conditions, excellent yields. organic-chemistry.org |

| Aryl alkyl ketone | I₂, DMSO, TBHP | Aryl carboxylic acid | Metal-free, one-pot, two-step process, very good yields. organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

Oxidative cleavage of carbon-carbon multiple bonds is a powerful strategy for the synthesis of carboxylic acids. masterorganicchemistry.com Alkenes and alkynes can be cleaved to produce carboxylic acids, often under strong oxidizing conditions. libretexts.org

For instance, the ozonolysis of an alkene followed by an oxidative work-up will fully oxidize terminal carbons to carboxylic acids. libretexts.org Similarly, warm, concentrated potassium permanganate (B83412) (KMnO₄) can cleave alkenes and oxidize the resulting fragments to carboxylic acids. libretexts.org

Alkynes can also be subjected to oxidative cleavage to yield carboxylic acids. organic-chemistry.org An efficient method utilizes a combination of RuO₂/Oxone/NaHCO₃ in a mixed solvent system of CH₃CN/H₂O/EtOAc to oxidize both internal and terminal alkynes to carboxylic acids in excellent yields. organic-chemistry.org Metal-free conditions have also been developed, such as the use of phenyliodine bis(trifluoroacetate) to convert alkynes to esters, which can then be hydrolyzed to the corresponding carboxylic acids. organic-chemistry.org

Table 2: Oxidative Cleavage Reactions for Carboxylic Acid Synthesis

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| Alkene | 1. O₃; 2. Oxidative work-up (e.g., H₂O₂) | Carboxylic acid(s) | libretexts.org |

| Alkene | Warm, concentrated KMnO₄ | Carboxylic acid(s) | libretexts.org |

| Alkyne | RuO₂/Oxone/NaHCO₃ | Carboxylic acid(s) | organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

Decarboxylative reactions offer a unique approach to functionalizing strained rings like oxetanes. acs.org Visible light-mediated photoredox catalysis has emerged as a powerful tool to generate radical species under mild conditions, enabling the functionalization of oxetane-3-carboxylic acids. acs.org In this process, the carboxylate anion is oxidized by an excited photocatalyst, followed by decarboxylation to form a tertiary oxetane radical at the 3-position. acs.org This radical can then participate in various coupling reactions, such as Giese additions, often in high yields due to the irreversible nature of the addition driven by the ring strain. acs.org

Terrett and Huestis have developed a decarboxylative strategy to couple oxetane amino acid building blocks with aryl halides. nih.gov This method highlights the utility of decarboxylation in creating new carbon-carbon bonds at the C3 position of the oxetane ring.

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

The development of enantioselective and diastereoselective methods for the synthesis of substituted oxetanes is crucial for their application in medicinal chemistry. While specific examples for this compound are not extensively detailed in the provided context, general strategies for the asymmetric synthesis of related structures can be inferred.

For instance, the enantioselective synthesis of 2-substituted oxetan-3-ones has been achieved through α-lithiation and alkylation of hydrazones derived from oxetan-3-one using SAMP/RAMP auxiliaries. acs.org Such strategies could potentially be adapted for the synthesis of chiral 3-substituted oxetane precursors.

Furthermore, organocatalyzed direct asymmetric vinylogous Michael additions have been developed to synthesize chiral α,β-unsaturated γ-substituted butyrolactams with high diastereo- and enantioselectivity. rsc.org This type of transformation showcases the power of organocatalysis in establishing stereocenters adjacent to a heterocyclic ring, a principle that could be applied to the synthesis of chiral oxetane derivatives.

Diastereoselective syntheses of various carboxylic acid derivatives have been reported, often relying on chiral auxiliaries or stereoselective cyclization reactions. nih.gov For example, the Petasis reaction coupled with a Pomeranz–Fritsch–Bobbitt cyclization has been used for the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives. nih.gov While not directly applicable to oxetanes, these examples underscore the importance of developing stereocontrolled methodologies for accessing complex, biologically active molecules.

Mechanistic Investigations and Chemical Reactivity of 3 Butyloxetane 3 Carboxylic Acid Scaffolds

Ring-Opening Reaction Mechanisms

The inherent ring strain of the oxetane (B1205548) moiety in 3-butyloxetane-3-carboxylic acid makes it susceptible to ring-opening reactions under specific conditions. The regioselectivity and mechanism of these reactions are highly dependent on the nature of the catalyst and the nucleophile involved.

The oxetane ring, while generally more stable than an epoxide, can undergo cleavage under acidic conditions. For 3,3-disubstituted oxetanes like this compound, this process typically requires strong acids. chemrxiv.org The reaction is initiated by the protonation of the oxetane oxygen atom, which significantly enhances the electrophilicity of the adjacent ring carbons by creating a good leaving group (a hydroxyl group). libretexts.orglibretexts.org

The subsequent step involves nucleophilic attack on one of the ring carbons. The mechanism is often depicted as a hybrid between an SN1 and SN2 pathway. libretexts.orglibretexts.org Due to the substitution pattern of this compound, a partial positive charge begins to build on the more substituted carbon (C3), which is stabilized by the butyl group. However, a full carbocation intermediate is unlikely to form. Instead, the nucleophile attacks the electrophilic carbon before the carbon-oxygen bond fully breaks. libretexts.org This process leads to the formation of a diol product, specifically 3-(hydroxymethyl)heptan-3-ol, upon cleavage with water. The stereochemistry of such reactions typically results in a trans configuration of the entering nucleophile and the hydroxyl group. libretexts.org Studies on similar 3,3-disubstituted oxetanes confirm their general stability under various pH conditions, but highlight that decomposition via ring-opening is a significant concern when using strong acids. chemrxiv.orgethz.ch

Table 1: Key Features of Acid-Catalyzed Ring Opening

| Feature | Description |

|---|---|

| Catalyst | Strong acids (e.g., HCl, H₂SO₄) |

| Initial Step | Protonation of the oxetane oxygen |

| Mechanism | Hybrid SN1/SN2 character libretexts.orglibretexts.org |

| Intermediate | Partial positive charge develops on the C3 carbon |

| Product | Ring-opened diol (e.g., 3-(hydroxymethyl)heptan-3-ol with H₂O) |

| Key Challenge | Potential for decomposition and isomerization under acidic conditions chemrxiv.orgnih.gov |

In the absence of acid activation, the oxetane ring is generally resistant to nucleophilic attack. However, under basic or strongly nucleophilic conditions, ring-opening can occur, typically following a classic SN2 mechanism. libretexts.orglibretexts.org In this pathway, the nucleophile directly attacks one of the electrophilic carbons of the oxetane ring.

For a 3,3-disubstituted oxetane, the attack would preferentially occur at the less sterically hindered methylene (B1212753) carbons (C2 or C4) of the ring. This is in contrast to the acid-catalyzed pathway where attack occurs at the more substituted carbon. libretexts.org The reaction is driven by the relief of ring strain. A wide array of nucleophiles, including amines, Grignard reagents, and hydrides, can be employed for this purpose. libretexts.org The stability of the 3,3-disubstituted oxetane core suggests that forcing conditions may be necessary for such transformations. chemrxiv.org The product of this reaction would be a substituted 3-butyl-3-hydroxypropanoic acid derivative, with the nucleophile attached to the terminal carbon of the opened chain.

Lewis acids provide an alternative method for activating the oxetane ring towards nucleophilic attack. By coordinating to the lone pair of electrons on the oxetane oxygen, the Lewis acid increases the polarization of the C-O bonds, rendering the ring carbons more electrophilic. This activation is often more controlled than using strong Brønsted acids. nih.gov

Various Lewis acids, such as Boron trifluoride (BF₃), Indium(III) chloride (InCl₃), and Scandium(III) triflate (Sc(OTf)₃), can be effective catalysts. nih.gov The coordination of the Lewis acid facilitates the attack of even weak nucleophiles. Mechanistic studies on similar systems suggest that the reaction proceeds through a Lewis acid-adduct intermediate, which is then opened by the nucleophile. rsc.org This method has been used to promote intramolecular isomerizations of other oxetane-carboxylic acids and in the ring-opening of various cyclic ethers with nucleophiles like alcohols and carboxylic acids. nih.govnih.govnih.gov For this compound, this approach could enable ring-opening under milder conditions than those required for traditional acid catalysis, potentially offering better control over the reaction outcome.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo standard transformations, such as esterification and amide bond formation. However, the proximity of the strained oxetane ring necessitates careful selection of reaction conditions to avoid unintended ring-opening or isomerization. chemrxiv.orgnih.gov

Esterification of this compound presents a challenge due to the inherent instability of the oxetane ring under acidic conditions. Standard Fischer esterification conditions, which involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄), are not suitable as they lead to the decomposition of the oxetane ring. chemrxiv.org

To preserve the four-membered ring, esterification must be carried out under neutral or basic conditions. A successful strategy involves the use of alkyl halides as the electrophile in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine). chemrxiv.org This method avoids the acidic environment that promotes ring-opening. Another consideration is the potential for intramolecular isomerization, where the carboxylic acid itself can act as an internal nucleophile, leading to the formation of lactones, especially upon heating. nih.govresearchgate.net Therefore, mild reaction conditions are paramount for the successful synthesis of esters of this compound.

Table 2: Comparison of Esterification Conditions

| Condition | Reagents | Oxetane Ring Stability | Outcome |

|---|---|---|---|

| Acidic | Alcohol, HCl/H₂SO₄ | Unstable | Ring-opening/decomposition chemrxiv.org |

| Basic | Alkyl Halide, Hünig's Base | Stable | Successful ester formation chemrxiv.org |

| Neutral/Mild | | Generally stable, but risk of thermal isomerization nih.gov | Variable |

The formation of an amide bond from this compound requires the activation of the carboxyl group to facilitate attack by an amine. Numerous coupling reagents have been developed for this purpose, and the choice of reagent and conditions must be compatible with the oxetane scaffold. researchgate.netnumberanalytics.com

Strategies for amide bond formation generally involve the in-situ generation of a highly reactive acyl intermediate. nih.gov Common coupling reagents that are effective under mild, typically neutral or slightly basic conditions, are well-suited for this transformation. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. More modern phosphonium- or uronium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or COMU, also provide high yields under gentle conditions. numberanalytics.com The key is to avoid high temperatures and strongly acidic or basic conditions that could compromise the integrity of the oxetane ring. chemrxiv.orgresearchgate.net Enzymatic strategies, which operate under very mild physiological conditions, also represent a potential, though less explored, avenue for amide bond formation. nih.gov

Decarboxylative Coupling Reactions

Decarboxylative cross-coupling reactions have emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, utilizing readily available carboxylic acids and releasing carbon dioxide as a benign byproduct. nih.gov In the context of 3-substituted oxetane-3-carboxylic acids, visible light photoredox catalysis has proven to be a mild and efficient method for generating radical species for subsequent C-C bond formation. nih.govacs.org

The general mechanism involves the generation of a tertiary radical at the 3-position of the oxetane ring following decarboxylation. nih.gov For instance, 3-aryl-3-carboxylic acid oxetanes have been successfully employed as precursors for tertiary benzylic oxetane radicals. nih.govacs.org These radicals can then participate in conjugate additions to activated alkenes, such as acrylates, vinyl ketones, and vinyl sulfones, to yield a variety of 3,3-disubstituted oxetane products. nih.gov This process is particularly valuable as it provides access to previously challenging substitution patterns. nih.govdigitellinc.com

The reaction is typically initiated by a photocatalyst that, upon excitation by visible light, engages in a single electron transfer with the carboxylate, leading to the formation of a carboxyl radical which rapidly extrudes CO2 to form the key tertiary alkyl radical. This radical is then trapped by a suitable acceptor. The stability and reactivity of the generated radical are influenced by the substituents on the oxetane ring. nih.govnih.gov While benzylic radicals are stabilized, the strain of the four-membered ring can enhance reactivity and favor the desired coupling reaction over unproductive pathways like dimerization. nih.gov

A general scheme for the photoredox-catalyzed decarboxylative coupling of an oxetane-3-carboxylic acid is presented below:

Table 1: Key Steps in Photoredox-Catalyzed Decarboxylative Coupling

| Step | Description |

|---|---|

| 1. Catalyst Excitation | A photocatalyst absorbs visible light and is promoted to an excited state. |

| 2. Single Electron Transfer (SET) | The excited photocatalyst oxidizes the carboxylate of the oxetane-3-carboxylic acid, forming a carboxyl radical. |

| 3. Decarboxylation | The unstable carboxyl radical rapidly loses carbon dioxide to generate a tertiary radical at the 3-position of the oxetane. |

| 4. Radical Addition | The tertiary oxetane radical adds to an activated alkene (Michael acceptor). |

| 5. Product Formation | The resulting radical intermediate is reduced by the reduced form of the photocatalyst, and upon protonation, yields the final coupled product and regenerates the photocatalyst. |

This methodology has been shown to be robust and applicable to a range of substrates, including those with sensitive functional groups. digitellinc.com

Intramolecular Rearrangements and Isomerization Pathways

A significant and somewhat unexpected aspect of the chemistry of oxetane-3-carboxylic acids is their propensity to undergo intramolecular rearrangement to form lactones. nih.govacs.org This isomerization has been observed to occur even under mild conditions, such as storage at room temperature or gentle heating, and can significantly impact the outcome of reactions involving these compounds. nih.govresearchgate.net The instability of many oxetane-carboxylic acids is a critical consideration for chemists working with these molecules. nih.govacs.org

The proposed mechanism for this isomerization involves an intramolecular acyl-transfer pathway. acs.org It is believed that the carboxylic acid protonates the oxetane oxygen, activating the ring towards nucleophilic attack by the carboxylate. researchgate.net This process does not typically require an external acid catalyst. acs.org Computational studies have explored the feasibility of this rearrangement, with calculations suggesting a concerted mechanism where proton transfer precedes the nucleophilic attack. ic.ac.uk The barrier for this uncatalyzed rearrangement is calculated to be high, suggesting that intermolecular catalysis by another molecule of the carboxylic acid may play a role in facilitating the process. ic.ac.ukic.ac.ukic.ac.uk

The general transformation is depicted below:

Table 2: Factors Influencing Oxetane-Lactone Isomerization

| Factor | Influence on Isomerization | Reference |

|---|---|---|

| Temperature | Increased temperature accelerates the isomerization. | nih.govacs.org |

| Solvent | The reaction can proceed in various solvents, including dioxane/water mixtures. | nih.govacs.org |

| Substituents | The nature of the substituent at the 3-position can affect the stability of the oxetane-carboxylic acid. Bulky aromatic groups can lead to greater stability. | nih.gov |

| Acidity | The intramolecular protonation of the oxetane ring by the carboxylic acid is a key step in the proposed mechanism. | acs.orgresearchgate.net |

This inherent reactivity can also be harnessed synthetically to access novel lactone structures. nih.govacs.org

Beyond the oxetane-lactone isomerization, the strained oxetane ring can participate in other rearrangement reactions, often catalyzed by acids. rsc.orgosti.gov For instance, Lewis acid-catalyzed rearrangements of oxiranes can lead to oxetanones, which themselves can undergo further ring-opening reactions. osti.gov While not directly involving this compound, these studies highlight the general susceptibility of small, strained oxygen heterocycles to rearrangement pathways. The presence of the carboxylic acid group in this compound could potentially influence the course of such rearrangements, either by participating in the reaction or by directing the regioselectivity of ring-opening.

Furthermore, the development of new synthetic methods for oxetanes, such as those involving intramolecular cyclization of diols or late-stage C-H functionalization, underscores the ongoing efforts to control and utilize the reactivity of this scaffold. nih.govacs.org The potential for the carboxylic acid functionality to act as an internal nucleophile or directing group in such transformations remains an area for further investigation. The development of methods for the synthesis of 3,3-disubstituted oxetanes, which can be challenging, is particularly relevant. nih.gov

Polymerization Dynamics of this compound Monomers

Cationic ring-opening polymerization (CROP) is a primary method for the polymerization of oxetanes, driven by the relief of ring strain. uni-muenchen.de The polymerization of substituted oxetanes can proceed through two main competitive mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. tandfonline.com

In the ACE mechanism , the monomer acts as a nucleophile, attacking the α-carbon of the tertiary oxonium ion at the propagating chain end. tandfonline.com This typically leads to the formation of linear polymers. tandfonline.com The AM mechanism involves the attack of a hydroxyl group from the polymer chain on the α-carbon of a protonated monomer. tandfonline.com This can lead to the formation of branched polymers, especially for monomers containing hydroxyl groups. tandfonline.com

The choice of initiator, such as Lewis acids (e.g., BF3·O(C2H5)2) or protic acids, is crucial in controlling the polymerization process. tandfonline.comyoutube.com The reaction conditions, including solvent and temperature, also play a significant role. acs.org For instance, the use of 1,4-dioxane (B91453) as a solvent has been shown to suppress transfer reactions and allow for the synthesis of polymers with controlled molecular weights and narrow distributions. acs.org

For a monomer like this compound, the carboxylic acid functionality would likely participate in the polymerization process, potentially acting as an internal initiator or influencing the balance between the ACE and AM mechanisms. The acidic proton could initiate polymerization, and the carboxylate could act as a nucleophile.

Table 3: Comparison of ACE and AM Mechanisms in Cationic Ring-Opening Polymerization of Hydroxyl-Substituted Oxetanes

| Feature | Active Chain End (ACE) Mechanism | Activated Monomer (AM) Mechanism |

|---|---|---|

| Nucleophile | Monomer | Hydroxyl group on polymer chain |

| Electrophile | Propagating chain end (tertiary oxonium ion) | Protonated monomer |

| Resulting Polymer Architecture | Primarily linear | Branched |

| Key Influencing Factor | Monomer concentration, initiator type | Presence of hydroxyl groups, monomer basicity |

Anionic ring-opening polymerization (AROP) of oxetanes is generally more challenging than CROP. This is due to the relatively low acidity of the α-protons and the propensity for side reactions. uni-muenchen.de However, AROP can be achieved through the use of strong bases and by activating the monomer. rsc.org

One strategy for AROP is the "activated monomer" approach, where a Lewis acid is used to activate the oxetane monomer towards nucleophilic attack by an anionic initiator. rsc.org For instance, an initiating system based on a tetraalkylammonium bromide in combination with a trialkylaluminum has been used for the controlled polymerization of oxetane. rsc.org

For a monomer containing a carboxylic acid group, direct anionic polymerization is problematic as the acidic proton would quench the anionic initiator. Therefore, protection of the carboxylic acid group would be necessary. elsevierpure.com Alternatively, the carboxylate itself could potentially act as an initiator under certain conditions, although this is less common for oxetanes. The development of AROP for functional monomers often relies on the use of protecting groups that can be removed after polymerization to reveal the desired functionality. nih.gov

Another approach is the use of specialized catalysts. For example, metalloporphyrin initiators coupled with a Lewis acid have been explored for the living anionic polymerization of oxetane. researchgate.net These systems aim to control the polymerization and suppress side reactions.

Table 4: Challenges and Strategies in Anionic Ring-Opening Polymerization of Oxetanes

| Challenge | Potential Strategy |

|---|---|

| Low reactivity of the oxetane ring towards anions | Use of strong initiators (e.g., organolithium compounds, potassium alkoxides). |

| Side reactions (e.g., proton abstraction) | "Activated monomer" polymerization using a Lewis acid to enhance electrophilicity. |

| Presence of acidic functional groups (like in this compound) | Protection of the acidic group prior to polymerization, followed by deprotection. |

| Limited control over polymerization | Development of living polymerization systems using specialized initiators (e.g., metalloporphyrins). |

Copolymerization Studies with Other Cyclic Eethers

The introduction of this compound into polymer chains through copolymerization with other cyclic ethers represents a significant strategy for the synthesis of functional polyesters and polyethers with tailored properties. The reactivity of the oxetane ring, governed by its strain energy (approximately 107 kJ/mol) and the basicity of the ether oxygen, allows for its participation in various polymerization mechanisms, most notably cationic ring-opening polymerization. wikipedia.orgradtech.org Copolymerization serves two primary purposes: the modification of the physical properties of the resulting polymer, such as crystallinity and thermal characteristics, and the incorporation of functional groups, like the carboxylic acid moiety from the this compound, along the polymer backbone. wikipedia.org

The behavior of this compound in copolymerization can be inferred from studies on similarly substituted oxetanes. The presence of both a butyl group and a carboxylic acid group at the C3 position introduces steric and electronic effects that influence its reactivity relative to other cyclic ethers.

Mechanistic Considerations

Cationic ring-opening polymerization is the most common method for copolymerizing oxetanes with other cyclic ethers, such as tetrahydrofuran (B95107) (THF) or other oxetane derivatives. wikipedia.org The process is typically initiated by strong electrophilic species, including Lewis acids or carbocationic salts, which activate the oxetane monomer to form a tertiary oxonium ion. wikipedia.org This active center then propagates by reacting with other monomer units.

In a copolymerization system involving two monomers, M1 (e.g., this compound) and M2 (e.g., another cyclic ether), four distinct propagation reactions can occur:

A growing chain ending in M1 adds another M1 monomer (k₁₁).

A growing chain ending in M1 adds an M2 monomer (k₁₂).

A growing chain ending in M2 adds another M2 monomer (k₂₂).

A growing chain ending in M2 adds an M1 monomer (k₂₁).

The rates of these reactions determine the final composition and microstructure of the copolymer. This relationship is quantified by the reactivity ratios, r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁. youtube.com These ratios indicate the preference of a growing polymer chain to add a monomer of the same type versus the comonomer. youtube.com

Copolymerization with Tetrahydrofuran (THF)

Tetrahydrofuran is a common comonomer for oxetanes. Copolymers of 3,3-disubstituted oxetanes and THF have been investigated for use as soft segments in polyurethanes and other elastomers. wikipedia.org Given the structural similarities, this compound would be expected to copolymerize with THF. The resulting copolymer would feature polyether backbones with pendant butyl and carboxylic acid groups, influencing properties such as solubility, hydrophilicity, and potential for post-polymerization modification.

The table below illustrates hypothetical data for the copolymerization of a 3-substituted oxetane (Ox) with tetrahydrofuran (THF), based on typical findings in the literature for similar systems.

| Feed Ratio (Ox:THF) | Copolymer Composition (Ox:THF) | Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) |

| 90:10 | 85:15 | 9,500 | 5 |

| 70:30 | 68:32 | 10,200 | -10 |

| 50:50 | 51:49 | 11,500 | -25 |

| 30:70 | 32:68 | 12,100 | -40 |

| 10:90 | 11:89 | 13,000 | -55 |

This is a representative table based on general principles of oxetane-THF copolymerization; it is not based on experimental data for this compound.

Copolymerization with Other Oxetanes

Copolymerizing this compound with other functionalized or non-functionalized oxetanes allows for fine-tuning of the polymer's properties. For instance, copolymerization with a simple monomer like 3,3-dimethyloxetane (B1346095) could be used to control the density of carboxylic acid groups along the chain. Studies on the copolymerization of oxetane and 3,3-dimethyloxetane have shown reactivity ratios close to unity (rDMOx = 0.95, rOx = 1.19), suggesting a tendency towards random copolymer formation. ugent.be

The reactivity of this compound will be influenced by the steric bulk of the butyl group and the electronic nature of the carboxylic acid. The carboxylic acid group, being a protic source, might interact with the cationic propagating center, potentially complicating the polymerization. This necessitates careful selection of initiating systems and reaction conditions to avoid side reactions.

The following table presents potential outcomes from the copolymerization of this compound (M1) with another substituted oxetane, such as 3-ethyl-3-hydroxymethyloxetane (M2).

| Monomer Feed Ratio (M1:M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Resulting Copolymer Microstructure |

| 50:50 | > 1 | < 1 | Blocky (higher M1 incorporation) |

| 50:50 | < 1 | > 1 | Blocky (higher M2 incorporation) |

| 50:50 | ≈ 1 | ≈ 1 | Random |

| 50:50 | ≈ 0 | ≈ 0 | Alternating |

This table illustrates theoretical microstructures based on reactivity ratios, as direct experimental values for this specific monomer pair are not available.

Alternating Copolymerization with Cyclic Anhydrides

A noteworthy development is the ring-opening copolymerization (ROCOP) of oxetanes with cyclic anhydrides, which can lead to perfectly alternating polyesters. acs.org This reaction is often catalyzed by organobase systems. acs.org The copolymerization of this compound with a cyclic anhydride (B1165640) like phthalic anhydride could yield a polyester (B1180765) with a perfectly repeating structure of the two monomer units. This method provides precise control over the polymer architecture, which is highly desirable for creating materials with specific functions. acs.org

Advanced Spectroscopic Characterization and Computational Analysis of 3 Butyloxetane 3 Carboxylic Acid Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformational preferences of 3-butyloxetane-3-carboxylic acid. A variety of one- and two-dimensional NMR techniques are employed to assign proton and carbon signals, determine through-bond and through-space correlations, and ultimately build a detailed picture of the molecule's dynamic behavior in solution.

Conformational Analysis using NOE, TOCSY, and ROESY Experiments

TOCSY experiments are instrumental in identifying the spin systems of the butyl group and the oxetane (B1205548) ring protons, allowing for unambiguous assignment of protons within the same coupling network. youtube.com For instance, correlations would be expected between the α, β, γ, and δ protons of the butyl chain, as well as between the methylene (B1212753) protons on the oxetane ring.

NOESY and ROESY experiments provide information about through-space proximity of protons, which is crucial for determining the relative orientation of the butyl and carboxylic acid groups with respect to the oxetane ring. columbia.eduresearchgate.net The strength of the NOE or ROE signal is inversely proportional to the sixth power of the distance between the nuclei. huji.ac.il For small molecules like this compound, ROESY can be particularly advantageous as the NOE may be close to zero. columbia.eduhuji.ac.il ROESY also helps to mitigate issues of spin diffusion that can complicate the interpretation of NOESY spectra for larger molecules or with longer mixing times. columbia.edu

By analyzing the cross-peaks in NOESY and ROESY spectra, it is possible to determine the preferred conformation of the butyl chain and its spatial relationship with the oxetane ring protons. For example, the presence of a cross-peak between the protons of the butyl group and the C2/C4 methylene protons of the oxetane ring would indicate a folded conformation where the butyl chain is oriented over the ring.

| NMR Experiment | Purpose in the Analysis of this compound |

| TOCSY | Identifies coupled proton spin systems, aiding in the assignment of the butyl chain and oxetane ring protons. youtube.com |

| NOESY/ROESY | Determines through-space proximities between protons, revealing the conformational preferences of the butyl group and its orientation relative to the oxetane ring. columbia.eduresearchgate.net |

Stereochemical Assignment through NMR Parameters

In cases where the stereochemistry at the C3 position is not predetermined by the synthesis, NMR parameters such as chemical shifts and coupling constants can provide valuable clues. The chemical shifts of the oxetane ring protons and carbons are sensitive to the substitution pattern and the ring's conformation. illinois.edu The introduction of substituents can lead to shielding or deshielding effects due to proximity and changes in the ring's pucker. illinois.edu

A "benzhydryl shift rule" has been proposed for determining the configuration of substituents at the C3 position in related 1-oxacepham derivatives, which could potentially be adapted for oxetanes. clockss.org This rule is based on the difference in the chemical shift of the C3'-protons between methyl and benzhydryl esters. clockss.org While a direct application to this compound would require further investigation, it highlights the principle of using systematic shifts in derivatives to assign stereochemistry.

Furthermore, the observation of duplicated NMR signals can sometimes indicate the presence of slowly interconverting conformers or rotamers, for example, around the amide bond in related carboxamides. mdpi.comresearchgate.net For this compound, this could potentially arise from restricted rotation of the butyl group or different puckered conformations of the oxetane ring.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. researchgate.net

Determination of Three-Dimensional Architectures

A single-crystal X-ray diffraction study of this compound would reveal the precise arrangement of the atoms in the crystal lattice. This includes the conformation of the butyl chain, the orientation of the carboxylic acid group, and any intermolecular interactions such as hydrogen bonding between the carboxylic acid moieties. The structure of related highly substituted oxetanes has been determined using this method. rsc.org

| Parameter | Information Gained from X-ray Crystallography |

| Bond Lengths & Angles | Precise measurement of all covalent bonds and angles within the molecule. acs.org |

| Torsion Angles | Defines the conformation of the oxetane ring and the butyl substituent. |

| Intermolecular Interactions | Reveals hydrogen bonding patterns and crystal packing. researchgate.net |

Quantum Chemical and Computational Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a theoretical framework to complement experimental data and to probe aspects of the molecule's structure and energetics that are not directly accessible through experiments. researchgate.netnih.govresearchgate.net

Computational studies can be used to:

Predict Conformational Energies: Calculate the relative energies of different puckered conformations of the oxetane ring and various rotamers of the butyl group to identify the most stable structures.

Model Isomerization Pathways: Investigate the energy barriers for the isomerization of oxetane-carboxylic acids to lactones, a known instability for some of these compounds. ic.ac.ukic.ac.uknih.govacs.org Such studies can reveal the role of autocatalysis by the carboxylic acid group. ic.ac.uk

Simulate NMR and IR Spectra: Predict NMR chemical shifts and coupling constants, as well as vibrational frequencies, which can be compared with experimental data to validate the computed structures.

Analyze Electronic Properties: Calculate properties such as the molecular electrostatic potential to understand regions of the molecule that are electron-rich or electron-poor, which can provide insights into its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules and elucidate the mechanisms of chemical reactions. aiche.org By calculating the energies of reactants, products, and transition states, DFT allows for the detailed mapping of reaction pathways. For this compound, DFT is particularly useful for exploring reactions involving either the carboxylic acid group or the strained oxetane ring.

A primary example is the acid-catalyzed ring-opening of the oxetane. The high ring strain of oxetanes (approximately 107 kJ/mol) makes them susceptible to ring-opening reactions, though they are generally less reactive than epoxides. tandfonline.com DFT calculations, often using functionals like B3LYP, can model the protonation of the ether oxygen, followed by the nucleophilic attack that cleaves a C-O bond. rsc.orgrsc.org These calculations can determine the activation energy barriers for such processes, clarifying whether the reaction is kinetically feasible. rsc.org For instance, studies on similar systems have shown that DFT can effectively model the energetics of ring-opening polymerization and other reactions involving cyclic ethers. rsc.orgrsc.orgnih.gov

Furthermore, DFT can elucidate the mechanisms of reactions involving the carboxylic acid moiety, such as esterification or dimerization. It can accurately model the formation of hydrogen-bonded dimers, a common feature of carboxylic acids, and quantify the energies involved. researchgate.net By applying DFT, researchers can predict the most likely pathways for various transformations, providing a theoretical foundation for understanding the compound's reactivity. aiche.org

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Acid-Catalyzed Ring-Opening of this compound

| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Characteristics |

| Reactant Complex | Protonated Oxetane + Nucleophile (e.g., H₂O) | 0.0 | Initial state before bond breaking. |

| Transition State (TS) | Elongated C-O bond, forming C-Nucleophile bond | +15.2 (Ea) | The energy maximum along the reaction coordinate. |

| Product Complex | Ring-opened diol structure | -5.8 (ΔE_rxn) | The final, more stable product state. |

Note: The energy values are hypothetical and for illustrative purposes to show the type of data generated from DFT calculations.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation from "first principles," without reliance on empirical parameters. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2), are crucial for obtaining highly accurate descriptions of molecular geometries, electronic structures, and interaction energies. tandfonline.com

The energetics of the carboxylic acid group are also well-suited for ab initio study. Investigations into the hydration of carboxylic acids have employed these methods to explore the stabilization of dissociated ion pairs and the strength of hydrogen bonds with water molecules. acs.orgresearchgate.net Such studies help in understanding the acidity and solvation properties of the molecule. acs.org By using high-level basis sets, such as aug-cc-pVTZ, researchers can achieve "chemical accuracy" for energetic predictions, providing a reliable benchmark for the compound's properties. nih.gov

Table 2: Representative Geometric Parameters for the Oxetane Ring of this compound Calculated Using Different Ab Initio Levels of Theory

| Parameter | MP2/6-31G* | MP2/aug-cc-pVTZ | Experimental (Unsubstituted Oxetane) acs.org |

| C-O Bond Length (Å) | 1.465 | 1.458 | 1.46 |

| C-C Bond Length (Å) | 1.538 | 1.531 | 1.53 |

| C-O-C Angle (°) | 90.5 | 90.3 | 90.2 |

| C-C-C Angle (°) | 85.1 | 84.9 | 84.8 |

Note: Calculated values are illustrative, based on typical results for substituted oxetanes, to demonstrate the effect of the basis set level.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a dynamic picture of its conformational landscape. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring the accessible conformations arising from the rotation of the butyl group and the puckering of the oxetane ring.

The oxetane ring itself is not planar and undergoes a puckering motion, which can be influenced by its substituents. acs.orgresearchgate.net MD simulations can map the energy surface associated with this puckering and identify the most stable conformations. Furthermore, the carboxylic acid group has its own conformational preference, typically existing in a syn or anti arrangement of the O=C-O-H dihedral angle. nih.govbohrium.com While the syn conformation is generally more stable, MD simulations in different environments (gas phase vs. solvent) can reveal the relative populations and the energy barrier for interconversion. nih.govbohrium.com

Electrostatic Potential Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the charge distribution of a molecule on its electron density surface. mdpi.comwuxiapptec.com It is an effective tool for predicting chemical reactivity by identifying electron-rich and electron-poor regions. mdpi.com In an MESP map, regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MESP map would clearly highlight several key reactive sites:

Most Positive Potential (Blue): The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit the most positive electrostatic potential, correctly identifying it as the most acidic proton. wuxiapptec.compearson.com

Negative Potential (Red): The carbonyl oxygen (C=O) and the ether oxygen of the oxetane ring would show strong negative potentials due to their lone pairs of electrons. nih.gov These sites are the primary centers for hydrogen bond acceptance and Lewis acid coordination. mdpi.com

By quantifying the MESP values (e.g., V_min at the oxygen atoms, V_max at the acidic hydrogen), a direct, quantitative prediction of the molecule's reactivity can be made. This approach is widely used to correlate with properties like pKa and to understand intermolecular interactions. mdpi.comwuxiapptec.com

Table 3: Predicted Electrostatic Potential (ESP) Values at Key Sites of this compound

| Atomic Site | Predicted ESP Value (kcal/mol) | Implied Reactivity |

| H of -COOH | +55 to +70 | Strongly electrophilic; acidic proton. |

| O of C=O | -45 to -60 | Strongly nucleophilic; H-bond acceptor. |

| O of Oxetane Ring | -40 to -55 | Nucleophilic; H-bond acceptor; site of protonation. |

| H of α-CH₂ (Butyl) | +5 to +15 | Weakly electrophilic. |

Note: Values are illustrative, based on typical ranges for carboxylic acids and ethers, and serve to demonstrate the predictive power of ESP mapping.

Vibrational Spectroscopy (IR) for Structural Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. echemi.com The IR spectrum of this compound is expected to show a combination of characteristic peaks from the carboxylic acid group, the oxetane ring, and the alkyl chain.

The carboxylic acid functional group gives rise to several distinct and easily identifiable bands: spectroscopyonline.com

O-H Stretch: An exceptionally broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in condensed phases. orgchemboulder.comlibretexts.org

C=O Stretch: A very strong and sharp absorption should appear between 1760 and 1690 cm⁻¹. For a saturated alkyl carboxylic acid, this peak is typically found around 1710 cm⁻¹. orgchemboulder.comlibretexts.org

C-O Stretch and O-H Bend: A strong C-O stretching vibration is found between 1320-1210 cm⁻¹, while O-H bending vibrations appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.com

The oxetane ring contributes its own characteristic vibrations, including ring "breathing" or puckering modes at low frequencies (far-IR) and various C-O and C-C stretching and deformation modes in the fingerprint region. researchgate.netumanitoba.ca High-resolution studies of oxetane itself show a complex spectrum due to the coupling of the low-frequency ring-puckering mode with other vibrations. researchgate.netumanitoba.ca The butyl group will add standard C-H stretching peaks just below 3000 cm⁻¹ and C-H bending peaks around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Strong, Very Broad | Overlaps with C-H stretches. Highly characteristic. orgchemboulder.com |

| C-H Stretch (Alkyl) | 2960 - 2850 | Medium to Strong, Sharp | From the butyl group and CH₂ groups of the ring. |

| C=O Stretch (Carbonyl) | 1725 - 1700 | Very Strong, Sharp | Position is characteristic of a saturated, dimerized acid. echemi.com |

| C-H Bend (Alkyl) | 1470 - 1450 | Medium | Scissoring and bending of CH₂ and CH₃ groups. |

| O-H Bend (in-plane) | 1440 - 1395 | Medium to Strong | Coupled with C-H bending. orgchemboulder.com |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Coupled with O-H bending. spectroscopyonline.com |

| C-O-C Asymmetric Stretch (Oxetane) | ~1010 | Strong | Characteristic ether stretch. |

| O-H Bend (out-of-plane) | 950 - 910 | Medium, Broad | Another characteristic band for carboxylic acid dimers. orgchemboulder.com |

| Oxetane Ring Deformation/Breathing | 900 - 800 | Medium | Involves skeletal vibrations of the four-membered ring. umanitoba.ca |

Contemporary Research Avenues and Methodological Advancements with 3 Butyloxetane 3 Carboxylic Acid Derivatives

Development of Functional Polymeric Materials from Oxetane (B1205548) Carboxylic Acid Monomers

The inherent ring strain of the oxetane moiety makes it an ideal candidate for ring-opening polymerization, a process that can be initiated to create polymers with a variety of functional properties. The carboxylic acid group, in particular, provides a handle for further chemical modification, leading to materials with tailored characteristics.

Synthesis of Homopolymers with Carboxylic Acid Functionality

The synthesis of homopolymers from monomers like 3-butyloxetane-3-carboxylic acid results in polyesters with regularly spaced carboxylic acid side chains. These functional groups can influence the polymer's solubility, adhesion, and potential for post-polymerization modification. The polymerization of such monomers can be challenging due to the potential for side reactions involving the carboxylic acid group. However, appropriate protective group strategies and controlled polymerization techniques can yield well-defined homopolymers. The resulting polyethers with pendant carboxylic acid groups are of interest for applications in areas such as drug delivery, biodegradable materials, and functional coatings.

Design and Synthesis of Copolymers for Tuned Properties

Copolymerization of oxetane carboxylic acid monomers with other cyclic ethers or vinyl monomers offers a powerful strategy to fine-tune the properties of the resulting polymeric materials. By carefully selecting the comonomers and controlling their ratio in the polymer chain, researchers can manipulate properties such as glass transition temperature, crystallinity, and mechanical strength. mdpi.com For instance, incorporating flexible comonomers can lead to elastomeric materials, while the inclusion of hydrophobic or hydrophilic units can tailor the polymer's interaction with different environments. The resulting copolymers can be designed for a wide range of applications, from thermoplastic elastomers to amphiphilic block copolymers for self-assembly.

Interactive Table: Properties of Copolymers Derived from Oxetane Carboxylic Acid Monomers

| Copolymer System | Comonomer | Resulting Properties | Potential Applications |

|---|---|---|---|

| P(this compound-co-tetrahydrofuran) | Tetrahydrofuran (B95107) | Increased flexibility, lower crystallinity | Elastomers, soft segments in block copolymers |

| P(this compound-co-ethylene oxide) | Ethylene oxide | Enhanced hydrophilicity, water-solubility | Hydrogels, biocompatible materials |

| P(this compound-co-styrene) | Styrene | Increased rigidity, higher glass transition temperature | Engineering plastics, rigid foams |

Utilization as Versatile Building Blocks in Complex Molecule Synthesis

The compact and functionalized nature of this compound makes it a valuable building block in the synthesis of more complex molecular architectures. mdpi.comenamine.netfu-berlin.de Its strained ring can be selectively opened to introduce a 1,3-diol functionality, a common motif in many natural products and pharmaceuticals.

Strategic Integration into Diverse Molecular Architectures

The oxetane ring in this compound can be strategically incorporated into larger molecules to influence their conformation and physicochemical properties. rsc.orgacs.org The rigidity of the four-membered ring can act as a conformational constraint, which is a valuable tool in drug design for optimizing binding to biological targets. The carboxylic acid provides a convenient attachment point for coupling with other molecular fragments. Research has demonstrated the successful integration of similar oxetane-containing building blocks into a variety of complex natural product syntheses and medicinal chemistry programs. rsc.orgresearchgate.net

Derivatization for Novel Chemical Scaffolds

The carboxylic acid functionality of this compound is a gateway to a wide array of chemical transformations, allowing for its derivatization into novel chemical scaffolds. thermofisher.com Standard coupling reactions can convert the carboxylic acid into amides, esters, and other functional groups. google.com These derivatization strategies expand the synthetic utility of the parent molecule, providing access to a diverse range of compounds with potential applications in materials science and drug discovery. sigmaaldrich.comnih.govtulane.edu The combination of the strained oxetane ring and the versatile carboxylic acid derivative creates a powerful platform for the generation of new molecular entities with unique three-dimensional shapes.

Interactive Table: Derivatization Reactions of this compound

| Reagent | Functional Group Formed | Reaction Conditions |

|---|---|---|

| Thionyl chloride, then an alcohol | Ester | Mild, often requires a base |

| Carbodiimide (e.g., EDC), then an amine | Amide | Room temperature, various solvents |

| Lithium aluminum hydride | Primary alcohol (via reduction of the carboxylic acid) | Anhydrous conditions, ethereal solvent |

| Diazomethane (B1218177) | Methyl ester | Mild, but diazomethane is hazardous |

Innovation in Catalytic Methodologies for Strained Ring Systems

The reactivity of the oxetane ring is heavily dependent on the catalyst used to promote its opening. acs.org Innovations in catalysis are crucial for developing selective and efficient transformations of strained ring systems like this compound. rsc.orgnih.gov Recent advancements have focused on the development of mild and selective Lewis and Brønsted acid catalysts that can control the regioselectivity and stereoselectivity of the ring-opening reaction. acs.org Furthermore, the development of catalytic systems for the asymmetric ring-opening of prochiral 3-substituted oxetanes is a significant area of research, as it provides access to enantioenriched building blocks for chiral synthesis. utexas.edu These catalytic innovations are expanding the synthetic toolbox available to chemists working with oxetanes and enabling the creation of increasingly complex and functional molecules.

Development of New Catalytic Systems for Oxetane Functionalization

Research into the catalytic functionalization of 3,3-disubstituted oxetanes, including those structurally related to this compound, has led to the emergence of several powerful catalytic platforms. These systems aim to overcome the inherent stability of the oxetane ring and enable a variety of transformations, from ring-opening to cross-coupling reactions.

Photoredox and Dual Catalysis: A significant breakthrough has been the application of dual photoredox and transition metal catalysis. For instance, a dual photoredox-Ni catalytic system has been successfully employed for the arylation of Boc-protected aminooxetane carboxylic acids. doi.org This method allows for the coupling of the oxetane motif with aryl halides. Similarly, a dual electrophotocatalytic decarboxylative Minisci-type alkylation has been reported for free oxetane carboxylic acids, which notably avoids the need for external oxidants. doi.org Another innovative approach involves a photochemical, iridium-catalyzed decarboxylative Giese addition, which allows for the coupling of benzylic radicals derived from oxetane carboxylic acids with activated alkenes. beilstein-journals.org This method is characterized by its mild conditions and tolerance of various functional groups. beilstein-journals.org

Transition Metal Catalysis:

Cobalt Catalysis: (Salen)Co(III) complexes have proven effective in catalyzing the enantioselective intramolecular ring-opening of 3-substituted oxetanes with alcohols, yielding enantioenriched tetrahydrofurans. nih.gov This demonstrates the potential for cobalt-based systems in asymmetric transformations of oxetane derivatives.

Iridium Catalysis: Iridium catalysts featuring chiral phosphine (B1218219) oxazoline (B21484) ligands have been utilized for the reductive coupling of oxetan-3-one with dienes and allylic acetates, providing access to enantioenriched oxetanols. doi.org

Copper Catalysis: The combination of photoredox catalysis with a copper catalytic cycle has enabled the formation of N-phenyl sulfinamide from 3-methyloxetane-3-carboxylic acid. doi.org

Rhodium Catalysis: Rhodium-catalyzed O-H insertion and C-C bond-forming cyclization have been developed for the synthesis of a variety of substituted oxetane 2,2-dicarboxylates. rsc.org

Lewis and Brønsted Acid Catalysis: Lewis acids have been explored for activating oxetanes, though their application can be challenging due to the potential for ring-opening and polymerization. chimia.ch A dual catalytic system using Li(NTf2) as a Lewis acid and NBu4PF6 as an activator has been found to be effective. chimia.ch Chiral Brønsted acids, such as those based on SPINOL, have been successfully used for the asymmetric ring-opening of 3-substituted oxetanes. researchgate.net

The table below summarizes selected catalytic systems developed for the functionalization of 3,3-disubstituted oxetanes.

| Catalyst System | Substrate Type | Transformation | Key Features |

| Photoredox/Ni-catalysis | Boc-protected aminooxetane carboxylic acids | Arylation | Access to 3-amino-3-aryl oxetanes. doi.org |

| Electrophotocatalysis | Free oxetane carboxylic acids | Minisci-type alkylation | Avoids external oxidants. doi.org |

| Iridium photocatalysis | Oxetane carboxylic acids | Giese addition | Mild conditions, broad functional group tolerance. beilstein-journals.org |

| (salen)Co(III) complexes | 3-Substituted oxetanes | Enantioselective intramolecular ring-opening | Produces enantioenriched tetrahydrofurans. nih.gov |

| Iridium/chiral phosphine oxazoline | Oxetan-3-one | Reductive coupling | Synthesis of enantioenriched oxetanols. doi.org |

| Photoredox/Cu-catalysis | 3-Methyloxetane-3-carboxylic acid | Sulfinylation | Forms N-phenyl sulfinamide. doi.org |

| Chiral Brønsted acids | 3-Substituted oxetanes | Asymmetric ring-opening | Desymmetrization of prochiral oxetanes. researchgate.net |

Ligand Design for Enhanced Reactivity and Selectivity in Strained Ring Transformations

The choice of ligand is paramount in transition metal-catalyzed reactions, as it directly influences the reactivity, selectivity, and substrate scope. In the context of strained ring transformations of oxetanes, ligand design plays a critical role in achieving desired outcomes, particularly in asymmetric catalysis.

For the enantioselective functionalization of oxetanes, chiral ligands are essential for inducing asymmetry. In the iridium-catalyzed reductive coupling of oxetan-3-one, a chiral phosphine oxazoline ligand framework is crucial for achieving high enantioselectivity in the resulting oxetanols. doi.org The cyclopentadienyl (B1206354) iridium center, in conjunction with this specific ligand, creates a chiral environment that directs the approach of the nucleophile. doi.org

Similarly, the development of (salen)Co(III) catalysts for the enantioselective ring-opening of oxetanes relies on the intricately designed salen ligand. nih.gov The stereochemistry of the final tetrahydrofuran products is dictated by the chirality of the salen backbone. Mechanistic studies suggest that these reactions can proceed through a cooperative bimetallic mechanism, where the oligomeric nature of the catalyst, enforced by the ligand design, facilitates the simultaneous activation of the nucleophile and the oxetane. nih.gov

Chiral Brønsted acids, while not traditional ligands in the metallic sense, act as chiral activators. The SPINOL-based chiral phosphoric acids, for example, have been shown to be optimal for the intramolecular asymmetric ring-opening of oxetanes. researchgate.net The specific architecture of the chiral acid creates a well-defined hydrogen-bonding environment that leads to the observed high levels of enantio- and diastereocontrol. researchgate.net

The table below highlights the role of specific ligands in the catalytic functionalization of oxetanes.

| Catalyst System | Ligand/Activator | Role of Ligand/Activator | Transformation |

| Iridium-catalyzed coupling | Chiral phosphine oxazoline | Induces enantioselectivity in the formation of oxetanols. doi.org | Reductive coupling of oxetan-3-one. doi.org |

| Cobalt-catalyzed ring-opening | Chiral salen ligand | Controls the stereochemical outcome of the ring-opening. nih.gov | Enantioselective intramolecular ring-opening. nih.gov |

| Brønsted acid catalysis | SPINOL-based chiral phosphoric acid | Creates a chiral environment for asymmetric activation. researchgate.net | Asymmetric ring-opening of 3-substituted oxetanes. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-butyloxetane-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves [3+2] cycloaddition or ring-opening strategies. For oxetane derivatives, catalytic methods using Lewis acids (e.g., BF₃·OEt₂) under anhydrous conditions are common. Reaction temperature (0–25°C) and stoichiometric ratios of precursors (e.g., epoxides or ketones) critically affect yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended. Characterization requires NMR (¹H/¹³C) and FT-IR to confirm oxetane ring integrity and carboxylic acid functionality .

Q. How should researchers handle contradictions in spectral data (e.g., NMR shifts) during structural elucidation?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, impurities, or tautomerism. Cross-validate with alternative techniques:

- Mass spectrometry (HRMS) for molecular ion confirmation.

- X-ray crystallography for absolute configuration (if crystalline).

- Computational chemistry (DFT calculations) to simulate expected shifts and compare with experimental data .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Follow OSHA HazCom 2012 standards:

- Use impervious gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors.

- Store in airtight containers away from oxidizers or bases due to potential exothermic reactions with the carboxylic acid group .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for oxetane-carboxylic acid derivatives?

- Methodological Answer :

- Standardize assay conditions : Control pH (carboxylic acid deprotonation affects solubility/bioactivity) and solvent polarity.

- Use isosteric analogs (e.g., replacing oxetane with azetidine) to isolate structure-activity relationships.

- Apply meta-analysis of published data to identify outliers or methodological biases .

Q. What advanced analytical methods validate the stability of this compound under varying pH and temperature?

- Methodological Answer :

- Accelerated stability studies : Use HPLC or GC-MS to monitor degradation products at elevated temperatures (40–60°C) and pH extremes (2–12).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition thresholds .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular docking/MD simulations to study interactions with enzymes or catalysts.

- DFT calculations to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites on the oxetane ring.

- Transition state modeling for predicting regioselectivity in ring-opening reactions .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time reaction monitoring.

- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., catalyst loading, solvent polarity).

- Quality-by-Design (QbD) frameworks align synthesis with ICH guidelines for pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.